(E)-1-Bromo-4-(2-bromovinyl)benzene
Overview
Description
(E)-1-Bromo-4-(2-bromovinyl)benzene is an organic compound with the molecular formula C8H6Br2. It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom and another hydrogen atom is replaced by a (2-bromovinyl) group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Mechanism of Action
Mode of Action
A study suggests that (E)-4-(2-bromovinyl)phenol, a related compound, is converted to an anion in the presence of DMAP (dimethylaminopyridine). This anion then attacks the carbonyl carbon atom of an intermediate compound to form the target molecule . This suggests that (E)-1-Bromo-4-(2-bromovinyl)benzene might undergo similar reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Bromo-4-(2-bromovinyl)benzene typically involves the bromination of styrene derivatives. One common method is the bromination of 4-vinylbromobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Bromo-4-(2-bromovinyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the (2-bromovinyl) group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used, and the reactions are carried out at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Addition Reactions: Products include dibromo compounds or bromoalkanes.
Oxidation and Reduction Reactions: Products include epoxides or alkanes.
Scientific Research Applications
(E)-1-Bromo-4-(2-bromovinyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
(E)-1-Bromo-2-(2-bromovinyl)benzene: Similar in structure but with the bromovinyl group at a different position on the benzene ring.
(Z)-1-Bromo-4-(2-bromovinyl)benzene: The geometric isomer of (E)-1-Bromo-4-(2-bromovinyl)benzene, with different spatial arrangement of atoms.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-bromo-4-[(E)-2-bromoethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASXNYRCBGBZJK-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284104 | |
Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115665-77-5 | |
Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115665-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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